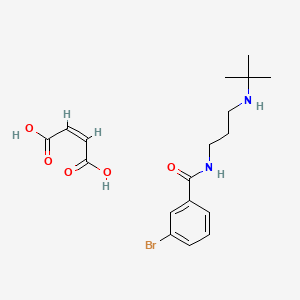
(E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime
Vue d'ensemble
Description
The compound “(E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime” is a complex organic molecule. It contains an oxime group, which is a functional group containing a carbon-nitrogen double bond, with the nitrogen attached to a hydroxyl group . It also contains a 2,6-dimethylmorpholine group, which is a versatile intermediate mainly used in the synthesis of pharmaceutical ingredients .
Synthesis Analysis
The synthesis of oximes, such as the one in this compound, can be achieved through various methods. One common method is the condensation or oxidation process . The 2,6-dimethylmorpholine group can be synthesized from corresponding alcohols, alkyl halides, or alkyl sulfonates without using external oxidants .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The oxime group contributes to the polarity of the molecule, while the 2,6-dimethylmorpholine group adds steric bulk .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the oxime and 2,6-dimethylmorpholine groups. Oximes can undergo a variety of reactions, including the Beckmann rearrangement, which transforms them into amides . The 2,6-dimethylmorpholine group can participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the oxime group could increase its polarity, affecting its solubility in various solvents . The 2,6-dimethylmorpholine group could influence its reactivity .Applications De Recherche Scientifique
Crystal Structures and Hydrogen-Bonding Patterns
(Gomes et al., 2018) studied the crystal structures of four (E)-methoxybenzaldehyde oxime derivatives, focusing on their different conformations and hydrogen-bonding patterns. This research provides insight into the molecular arrangement and intermolecular interactions of these compounds, which is crucial for understanding their potential applications in scientific research.
Kinetics of Hydrolysis and Isomerization
(O'ferrall & O'Brien, 2004) explored the hydrolysis and isomerization of (E)- and (Z)-oximes of p-methoxybenzaldehyde. Their findings about the kinetics and equilibrium constants offer valuable information for reactions involving similar compounds in various scientific contexts.
Activity Against Human Erythrocyte Acetylcholinesterase
(Bastos et al., 2017) evaluated the activity of aromatic aldehydes and their oximes against human erythrocyte acetylcholinesterase. This research is significant for understanding the potential biomedical applications of these compounds.
Synthesis and Electronic Structure
(Dey et al., 2017) synthesized three oxime ether derivatives and analyzed their crystal structures, electronic structures, and molecular electrostatic potential. These findings contribute to the knowledge of the synthesis and properties of similar oxime derivatives.
Metabolic Studies
(Pham-Huu-Chanh et al., 1970) conducted a study on the metabolism of hydroxy3 hydroxy methyl5 methyl2 isonicotin-aldoxime and other related compounds. This research provides insight into the metabolic pathways and excretion of these compounds.
Dielectric Behavior of Oxime-Cyclotriphosphazene Derivatives
(Koran et al., 2016) examined the synthesis, structural characterization, and dielectric behavior of new oxime-cyclotriphosphazene derivatives. This research is important for the development of materials with specific dielectric properties.
Photochemical Reactions
(Kojima et al., 1991) investigated the photochemical reactions of 4-methoxystyrene, leading to various oxidation products. This study contributes to the understanding of photochemical processes involving similar compounds.
Orientations Futures
The future directions for research on this compound could involve exploring its potential uses in various fields, such as pharmaceuticals, given the presence of the 2,6-dimethylmorpholine group . Additionally, further studies could investigate the properties and reactivity of the oxime group to develop new synthetic methods .
Propriétés
IUPAC Name |
2-[(Z)-(3-cyclopentyloxy-4-methoxyphenyl)methylideneamino]oxy-1-(2,6-dimethylmorpholin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5/c1-15-12-23(13-16(2)27-15)21(24)14-26-22-11-17-8-9-19(25-3)20(10-17)28-18-6-4-5-7-18/h8-11,15-16,18H,4-7,12-14H2,1-3H3/b22-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXHQZPMUKFOIV-JJFYIABZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CON=CC2=CC(=C(C=C2)OC)OC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C(=O)CO/N=C\C2=CC(=C(C=C2)OC)OC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one](/img/structure/B560416.png)

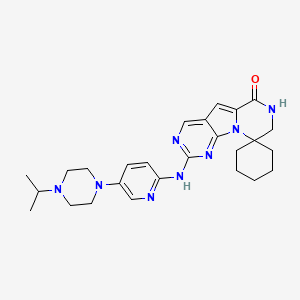
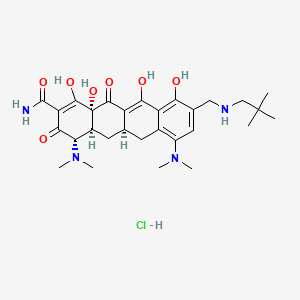
![2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid;hydrochloride](/img/structure/B560420.png)
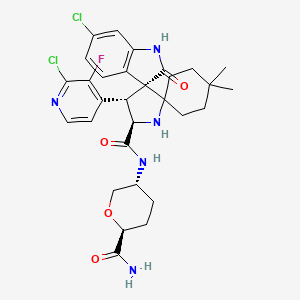
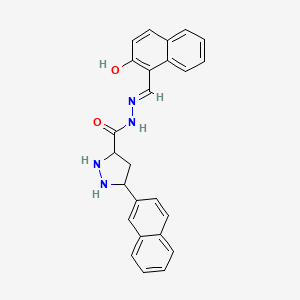
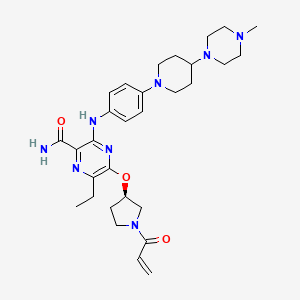
![[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide](/img/structure/B560427.png)
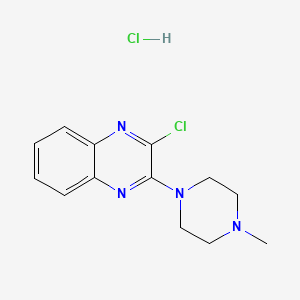
![4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol](/img/structure/B560432.png)
